molecular formula C7H5BrFNO3 B1523625 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene CAS No. 1352244-77-9

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene

Cat. No.: B1523625
CAS No.: 1352244-77-9
M. Wt: 250.02 g/mol
InChI Key: DHSGXAGGBXJPEL-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of benzene, characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene typically involves multiple steps, starting from benzene derivatives. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Addition of bromine to the nitrobenzene derivative in the presence of a catalyst such as iron or aluminum bromide.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent like hydrogen fluoride or a fluorine gas.

    Methoxylation: Introduction of the methoxy group using methanol in the presence of a base like sodium methoxide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene can be compared to other similar compounds such as:

Properties

IUPAC Name

1-bromo-2-fluoro-4-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSGXAGGBXJPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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